methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate belongs to a class of benzothiophene derivatives characterized by a fused aromatic thiophene ring and a carboxylate ester group. Compound 1 is prepared by reacting 2-fluorobenzonitrile with methyl thioglycolate in dry DMF under basic conditions (K₂CO₃), achieving a 98% yield . This intermediate undergoes further functionalization at the 3-amino position to generate diverse derivatives, including the target compound.
The benzothiophene core provides a rigid aromatic framework, while substituents like thiophene-2-amido groups introduce electronic and steric variations critical for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-19-15(18)13-12(9-5-2-3-6-10(9)21-13)16-14(17)11-7-4-8-20-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVLOMZPUVHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable precursor.
Amidation Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate features a complex structure that includes:
- Benzothiophene Core : A bicyclic aromatic compound that contributes to the compound's stability and reactivity.
- Amido Group : Enhances the compound's solubility and potential interactions with biological targets.
- Carboxylate Functionality : Provides opportunities for further chemical modifications and reactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzothiophene derivatives have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves:
- Metabolic Activation : These compounds are metabolized within sensitive cancer cells, leading to the formation of reactive species that induce cell death by binding to DNA or other macromolecules .
Anti-inflammatory Properties
This compound has been investigated for its potential to modulate inflammatory pathways. It may interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating inflammation and metabolic processes. This interaction could lead to therapeutic applications in treating conditions such as:
- Rheumatoid Arthritis
- Asthma
- Inflammatory Bowel Disease
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in cellular pathways has been a focal point of research. Such inhibition can affect processes like cell proliferation and apoptosis, making it a candidate for further studies in cancer biology and therapeutics.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains could be explored for potential applications in developing new antibiotics.
Materials Science
This compound can serve as a building block in the synthesis of more complex materials. Its unique chemical properties allow it to be utilized in:
- Organic Electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Polymer Chemistry : In the development of novel polymers with enhanced electrical conductivity or thermal stability.
Case Study 1: Anticancer Properties
A study published in Nature demonstrated that derivatives of benzothiophene showed significant cytotoxicity against breast cancer cell lines. The compound's mechanism involved inducing apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Research highlighted in Journal of Medicinal Chemistry indicated that similar compounds could effectively reduce inflammation markers in animal models of arthritis. This suggests that this compound may share these beneficial properties, warranting further investigation into its pharmacological effects .
Mechanism of Action
The mechanism of action of methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Substituent Effects on Yield and Physical Properties
Key Trends :
- Para-substituted derivatives (e.g., 3a, 3c) generally exhibit higher yields than ortho-substituted analogs (e.g., 3b, 3d) due to reduced steric hindrance.
- Electron-withdrawing groups (e.g., NO₂ in 3i, CF₃ in ) enhance reactivity but may lower yields in certain cases.
- Amino groups (3n) show poor yields (15%), likely due to oxidation or side reactions, while acetylated analogs (3o) improve stability .
Structural and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Derivatives
Notable Features:
- C=O Stretching : All derivatives show strong IR absorption near 1700–1720 cm⁻¹, consistent with the ester carbonyl group.
- Aromatic Signals: Substituents like NO₂ (3i) and CF₃ () induce downfield shifts in ¹H-NMR due to electron withdrawal.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights, confirming structural integrity.
Biological Activity
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiophene core , a thiophene moiety , and an amide functional group . Its molecular formula is , indicating a relatively complex structure that may exhibit diverse chemical and biological properties. The presence of both benzothiophene and thiophene rings contributes to its potential applications in medicinal chemistry.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity , particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the thiophene or benzothiophene moieties can significantly influence this activity.
Kinase Inhibition
Compounds within this structural framework are also being evaluated for their potential as kinase inhibitors , which are crucial in cancer therapy. The biological evaluation suggests that these derivatives may exhibit significant inhibitory effects on various kinases, thereby impacting cancer cell proliferation.
Anti-inflammatory Activity
Thiophene derivatives, including this compound, have been investigated for their anti-inflammatory properties. Some studies have shown that certain thiophene-based compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes .
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Interaction studies often involve assessing the compound's binding affinity to target proteins or enzymes. Techniques such as molecular docking simulations and in vitro assays help elucidate these interactions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Combining appropriate thiophene derivatives with amide functionalities.
- Coupling Reactions : Utilizing coupling agents to form the desired amide linkages.
- Functional Group Modifications : Modifying existing functional groups to enhance biological activity.
These synthetic approaches allow for the exploration of various derivatives that may possess enhanced biological properties.
Comparative Analysis with Related Compounds
The following table outlines some compounds structurally related to this compound, highlighting their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-1-benzothiophene-2-carboxylate | Benzothiophene core with amino group | Focused on kinase inhibition |
| Methyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | Trifluoromethyl group substitution | Enhanced lipophilicity and bioactivity |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | Chlorine substitution on benzothiophene | Potential use as a dye precursor |
These compounds illustrate variations in substituents that can significantly alter their physical properties and biological activities.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological evaluation of this compound:
- Antimicrobial Activity Study : A study assessed the compound's efficacy against resistant bacterial strains, demonstrating significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
- Kinase Inhibition Assay : Another investigation revealed that derivatives similar to this compound exhibited IC50 values indicating strong inhibition of specific kinases involved in cancer progression .
- Inflammatory Response Modulation : In vivo studies showed that certain thiophene derivatives could reduce inflammation markers significantly when administered at therapeutic doses .
Q & A
Q. Optimization Parameters :
- Temperature Control : Maintain 0–5°C during amidation to minimize side reactions .
- Solvent Choice : Use THF for improved solubility of intermediates .
- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) .
Structural Characterization
Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound? Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.9 ppm (ester methyl group), and δ 10.5 ppm (amide NH) confirm functional groups .
- 13C NMR : Signals at ~165–170 ppm (ester/amide carbonyls) and aromatic carbons at 120–140 ppm .
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C14H11NO3S2, expected [M+H]<sup>+</sup> 306.0321) .
- Infrared (IR) Spectroscopy : Stretching bands at ~1700 cm<sup>-1</sup> (C=O ester), 1650 cm<sup>-1</sup> (amide I), and 3300 cm<sup>-1</sup> (N-H) .
Biological Activity Assessment
Q3. How can researchers design experiments to evaluate the compound’s bioactivity, such as antimicrobial or enzyme inhibition properties? Answer:
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Assess bactericidal effects at 2× MIC over 24 hours .
- Enzyme Inhibition :
- Kinetic Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., ATP-binding pockets) .
Handling Data Contradictions
Q4. How should researchers address discrepancies in bioactivity data across studies? Answer:
- Source Analysis : Verify experimental conditions (e.g., bacterial strain variability, solvent used in assays) .
- Reproducibility Checks : Repeat assays with standardized protocols (e.g., identical inoculum size, pH control) .
- Meta-Analysis : Compare structural analogs (e.g., methyl vs. ethyl esters) to identify substituent effects on activity .
Advanced Mechanistic Insights
Q5. What computational and experimental approaches elucidate the compound’s mechanism of action? Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of binding poses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target receptors .
- Metabolomics : LC-MS/MS to track downstream metabolic changes in treated cells (e.g., altered ATP levels in bacterial membranes) .
Substituent Effects on Bioactivity
Q6. How does modifying substituents (e.g., halogenation) impact pharmacological properties? Answer:
- Halogenation :
- Chloro Substituents : Enhance lipophilicity (logP ↑) and membrane penetration, improving MIC values by 2–4× compared to non-halogenated analogs .
- Fluoro Substituents : Reduce metabolic degradation via steric blocking of cytochrome P450 enzymes .
- Methyl vs. Ethyl Esters : Ethyl esters show prolonged half-life in vivo due to slower esterase cleavage .
Analytical Challenges in Purity Assessment
Q7. What advanced techniques resolve purity issues in structurally complex batches? Answer:
- HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate isomers or byproducts .
- X-ray Crystallography : Determine absolute configuration and detect crystalline impurities (e.g., <2% by Rietveld refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
